molecular formula C13H15O4- B14041622 Monopentyl Phthalate-d4

Monopentyl Phthalate-d4

Cat. No.: B14041622
M. Wt: 239.28 g/mol
InChI Key: FPGPRAKRYDSZAW-YBNXMSKUSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monopentyl Phthalate-d4 (CAS 1794756-28-7) is a deuterium-labeled stable isotope of the monopentyl phthalate metabolite. It is specifically designed for use in analytical chemistry and environmental health research. This compound serves as a crucial internal standard for the precise quantification of phthalate metabolite levels in various biological matrices using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) . Phthalate monoesters, like Monopentyl Phthalate, are the primary metabolites of di-alkyl phthalate esters, which are widely used as plasticizers . As such, this compound is an invaluable tool for studying the metabolic pathways, bioaccumulation, and excretion of di-n-pentyl phthalate (DPP) . Research into phthalates has highlighted their role as endocrine-disrupting chemicals. Studies using metabolites similar to Monopentyl Phthalate have demonstrated their ability to impair steroidogenesis, the process of hormone production, in human cell models . For instance, such metabolites can significantly decrease the production of key steroid hormones, including testosterone, androstenedione, and progesterone, by interfering with the expression and function of critical steroidogenic enzymes like CYP17A1 . Phthalates are associated with adverse reproductive health outcomes, and this compound enables researchers to investigate these mechanisms with high accuracy . With a molecular formula of C13H12D4O4 and a molecular weight of 240.29 g/mol, this analytical standard is presented as a solid and is for research purposes only . It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15O4-

Molecular Weight

239.28 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-pentoxycarbonylbenzoate

InChI

InChI=1S/C13H16O4/c1-2-3-6-9-17-13(16)11-8-5-4-7-10(11)12(14)15/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,15)/p-1/i4D,5D,7D,8D

InChI Key

FPGPRAKRYDSZAW-YBNXMSKUSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)[O-])C(=O)OCCCCC)[2H])[2H]

Canonical SMILES

CCCCCOC(=O)C1=CC=CC=C1C(=O)[O-]

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Monopentyl Phthalate D4

Methodologies for Deuterium (B1214612) Incorporation in Phthalate (B1215562) Metabolites

The introduction of deuterium atoms into the molecular structure of phthalate metabolites is a critical step in producing reliable internal standards. The position and stability of the deuterium label are of utmost importance to ensure that the labeled compound behaves chemically and physically identically to its unlabeled counterpart during extraction, chromatography, and mass spectrometric analysis, with the key difference being its mass-to-charge ratio.

Precursor Selection and Chemical Pathways for Deuteration

The most direct and common strategy for the synthesis of Monopentyl Phthalate-d4 involves the use of a deuterated precursor where the deuterium atoms are already incorporated into the aromatic ring. Phthalic Anhydride-d4 is a commercially available and logical choice for this purpose. nih.gov This precursor ensures that the deuterium labels are on the stable aromatic ring, preventing any potential for exchange during chemical reactions or sample workup. The deuteration is incorporated into the benzene (B151609) ring of the phthalic anhydride molecule.

Alternatively, if labeling on the pentyl chain were desired, the synthesis would commence with a deuterated 1-pentanol. Various methods exist for the preparation of deuterated alcohols, including the reduction of corresponding carboxylic acids or esters with deuterium-donating reagents.

The primary chemical pathway for the synthesis of the monoester involves the ring-opening reaction of phthalic anhydride with an alcohol. This reaction is a well-established method for the preparation of phthalate monoesters. epa.govasianpubs.orgasianpubs.orgwikipedia.org

Specific Synthesis Routes for this compound

The synthesis of this compound can be achieved through the direct reaction of Phthalic Anhydride-d4 with 1-pentanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of 1-pentanol attacks one of the carbonyl carbons of the anhydride ring. This leads to the opening of the anhydride ring and the formation of the monoester, this compound.

The reaction can be carried out under various conditions, including refluxing in a suitable solvent such as benzene, toluene, or xylene. asianpubs.org The reaction can also be performed neat by heating the reactants together. While the reaction can proceed without a catalyst, acid catalysts such as p-toluenesulfonic acid can be employed to increase the reaction rate. To favor the formation of the monoester over the diester, an excess of Phthalic Anhydride-d4 relative to 1-pentanol can be used, or the reaction can be stopped before completion.

A general representation of the synthesis is as follows:

C₆D₄(CO)₂O + CH₃(CH₂)₄OH → C₆D₄(COOCH₂(CH₂)₃CH₃)(COOH)

Table 1: Key Reactants for the Synthesis of this compound

Compound NameRole in Synthesis
Phthalic Anhydride-d4Deuterated precursor providing the labeled aromatic ring
1-PentanolReactant providing the pentyl ester group

Isotopic Purity and Characterization of Labeled Compounds

Ensuring the isotopic purity and correct structural identity of this compound is critical for its function as an internal standard. Several analytical techniques are employed for this characterization.

High-Resolution Mass Spectrometry (HRMS) is a primary tool for determining the isotopic enrichment of the synthesized compound. HRMS can accurately measure the mass-to-charge ratio of the molecular ion, allowing for the confirmation of the incorporation of four deuterium atoms. The mass spectrum will show a molecular ion peak at a higher m/z value corresponding to the addition of four deuterium atoms compared to the unlabeled Monopentyl Phthalate. Analysis of the isotopic cluster can provide a quantitative measure of the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable technique for the characterization of deuterated compounds.

¹H NMR (Proton NMR) spectroscopy is used to confirm the absence of protons at the labeled positions on the aromatic ring. The integration of the remaining proton signals (on the pentyl chain) relative to an internal standard can also provide information about the purity of the compound.

²H NMR (Deuterium NMR) spectroscopy directly detects the deuterium nuclei, providing information about the location and number of deuterium atoms in the molecule.

¹³C NMR (Carbon-13 NMR) spectroscopy can also be used to confirm the structure of the molecule. The carbon signals of the deuterated aromatic ring will show characteristic splitting patterns due to coupling with deuterium.

Table 2: Analytical Techniques for Characterization of this compound

Analytical TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS)Confirms molecular weight, determines isotopic enrichment and purity.
¹H NMR SpectroscopyConfirms the absence of protons at labeled sites and structural integrity.
²H NMR SpectroscopyDirectly detects and quantifies deuterium incorporation at specific sites.
¹³C NMR SpectroscopyConfirms the carbon skeleton and shows C-D coupling.

Advancements in Site-Specific Deuterium Labeling Techniques

While the use of a pre-labeled precursor like Phthalic Anhydride-d4 is a straightforward approach, there is ongoing research into more advanced and site-specific deuterium labeling techniques. These methods offer greater control over the placement of deuterium atoms and can be valuable for synthesizing a wider range of labeled compounds.

For aromatic systems like the phthalate ring, transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions have emerged as powerful tools. Iridium-based catalysts, in particular, have shown high efficiency for the ortho-directed deuteration of aromatic esters. nih.govmdpi.com This method utilizes a directing group, such as the ester functionality itself, to guide the deuterium incorporation to specific positions on the aromatic ring. This approach could potentially be used to synthesize this compound starting from unlabeled Monopentyl Phthalate and a deuterium source like D₂O.

Another advanced strategy involves the reductive deuteration of aromatic esters using samarium(II) iodide and D₂O. organic-chemistry.org This method allows for the synthesis of α,α-dideuterio benzyl alcohols, which could be precursors to other deuterated compounds. While not directly applicable to the aromatic ring deuteration of Monopentyl Phthalate, it highlights the development of novel reagents and methodologies for selective deuterium incorporation.

Furthermore, metal-free methods for aromatic deuteration are being explored, such as photoexcited-state basicity-driven H/D exchange. nih.govrwth-aachen.de These techniques offer the advantage of avoiding potential metal contamination in the final product. For carboxylic acid-containing aromatic compounds, Rhodium(III)-catalyzed ortho-deuteration in D₂O has also been reported, which could be relevant for the deuteration of phthalic acid itself before esterification. acs.org

These advanced methods provide a glimpse into the future of isotopic labeling, where greater precision and efficiency in deuterium placement will enable the synthesis of increasingly complex and specifically labeled internal standards for a wide range of analytical applications.

Advanced Analytical Methodologies Utilizing Monopentyl Phthalate D4

Mass Spectrometry-Based Techniques for Phthalate (B1215562) Metabolite Quantification

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the sensitive and selective measurement of phthalate metabolites in human biomonitoring studies. nih.govsemanticscholar.org These methods are essential for assessing human exposure to parent phthalate compounds. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for quantifying phthalate metabolites in biological matrices like urine. researchgate.netuq.edu.au This technique offers high sensitivity and selectivity, often with simplified sample pretreatment that does not require derivatization, which is an advantage over GC-MS methods. chromatographyonline.com Methods have been developed to simultaneously measure a wide array of phthalate metabolites, with some capable of quantifying up to 22 different analytes in a single run. researchgate.net

The process typically involves enzymatic hydrolysis to deconjugate the metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. chromatographyonline.comnih.gov The analytes are then separated using high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer, often operated in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. chromatographyonline.comnih.govchromatographyonline.com The use of isotopically labeled internal standards, such as Monopentyl Phthalate-d4, is integral to these methods for accurate quantification. nih.gov LC-MS/MS methods have achieved low limits of detection (LODs), often in the sub-ng/mL range, making them suitable for large-scale epidemiological studies assessing widespread, low-level environmental exposure. researchgate.netnih.gov

Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Phthalate Metabolites and Bisphenol A in Human Urine nih.gov
AnalyteLimit of Quantification (LOQ) (ng/mL)Precision (% RSD)Accuracy (% Recovery)
Mono-methyl phthalate0.3<15%Within 15% of nominal
Mono-ethyl phthalate0.3<15%Within 15% of nominal
Mono-butyl phthalate1<15%Within 15% of nominal
Mono-benzyl phthalate0.3<15%Within 15% of nominal
Mono-2-ethylhexyl phthalate1<15%Within 15% of nominal
Bisphenol A0.3<15%Within 15% of nominal

Gas chromatography-mass spectrometry (GC-MS) is another robust and widely used technique for the determination of phthalates and their metabolites. cdc.govcornerstoneanalytical.com It is frequently applied to environmental samples like indoor air and consumer products, as well as biological matrices. jst.go.jporegonstate.edu Sample preparation for GC-MS can be more laborious than for LC-MS/MS, sometimes requiring derivatization to increase the volatility of the polar metabolites. uq.edu.au

In GC-MS analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and reduce interference from the sample matrix. nih.govcore.ac.uk This involves monitoring specific ions characteristic of each target analyte and internal standard. jst.go.jp The use of deuterated internal standards, analogous in function to this compound, is crucial for creating accurate and linear calibration curves and achieving reliable quantification. jst.go.jpnih.govresearchgate.net For example, Di-n-butyl Phthalate-d4 (DBP-d4) has been shown to be a suitable internal standard for the analysis of several phthalate esters, yielding excellent linearity (R² > 0.995) in calibration. jst.go.jpresearchgate.net

Table 2: Selected Ions for GC-MS Analysis of Phthalates jst.go.jp
AnalyteQuantification Ion (m/z)Confirmation Ion(s) (m/z)
Diethyl phthalate (DEP)149177, 222
Di-n-butyl phthalate (DBP)149223, 278
Benzyl butyl phthalate (BBP)14991, 206
Di(2-ethylhexyl) phthalate (DEHP)149167, 279
Di-n-octyl phthalate (DNOP)149279
DBP-d4 (Internal Standard)153227, 282

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for non-targeted analysis, enabling the identification of new or previously unknown phthalate metabolites. nih.gov Unlike targeted techniques like triple-quadrupole MS/MS that monitor for specific precursor-product ion transitions, HRMS instruments (e.g., QTOF, Orbitrap) provide high mass accuracy and resolving power, allowing for the determination of elemental compositions from measured mass-to-charge ratios. nih.govresearchgate.net

This capability is leveraged in metabolomics-based strategies to screen for potential biomarkers of exposure. nih.govresearchgate.net Researchers can identify diagnostic fragmentation pathways and specific fragment ions that are characteristic of the phthalate metabolite class. For example, the deprotonated benzoate (B1203000) ion at m/z 121.0295 is a common fragment for all phthalate metabolites, serving as a filter to identify potential candidates in complex datasets. nih.gov This non-targeted approach is crucial for understanding the full metabolic profile of emerging phthalate alternatives and identifying the most relevant biomarkers for human exposure assessment. nih.govnih.gov

Application of this compound as an Internal Standard

The primary and most critical application of this compound is its use as an internal standard in mass spectrometry. Its chemical properties are nearly identical to the native Monopentyl Phthalate, but its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished by the mass spectrometer.

Isotope dilution is a powerful quantification technique used in mass spectrometry to achieve high accuracy and precision. cdc.gov The method involves adding a known quantity of an isotopically labeled compound, such as this compound, to the sample at the earliest stage of analysis. researchgate.netnih.gov This "spike" serves as an internal benchmark.

During sample preparation (e.g., extraction, clean-up) and analysis, any loss of the target analyte will be accompanied by a proportional loss of the labeled internal standard. cdc.gov Because the mass spectrometer can differentiate between the native analyte and the heavier labeled standard, the ratio of their signal intensities is measured. This ratio is used to calculate the exact concentration of the native analyte, effectively correcting for variations in sample recovery and instrument response. researchgate.netcdc.gov This approach is considered the gold standard for quantification in biomonitoring. nih.gov

Biological samples such as urine are complex matrices containing numerous endogenous compounds that can interfere with the analysis. chromatographyonline.comnih.gov This interference, known as the "matrix effect," can either suppress or enhance the analyte signal during the ionization process in the mass spectrometer, leading to inaccurate quantification. nih.govresearchgate.netnih.gov

Using an isotopically labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. nih.gov Since the labeled standard co-elutes with the native analyte from the chromatography column and has nearly identical physicochemical properties, it experiences the same signal suppression or enhancement. nih.gov By using the ratio of the analyte to the internal standard for quantification, the variability introduced by the matrix is canceled out, significantly improving the accuracy and reliability of the results. researchgate.netnih.gov Furthermore, because phthalates are ubiquitous environmental contaminants, adding the internal standard at the beginning of sample preparation helps to account for any external contamination that may be introduced during the analytical process. cdc.govnih.gov

Calibration Strategies and Quantification Methodologies

The accurate quantification of monopentyl phthalate relies on robust calibration strategies, frequently employing this compound as an internal standard to ensure reliability and precision. The internal standard calibration approach is a cornerstone of these methodologies, particularly when using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govokstate.edu

In this approach, a known concentration of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process. nih.gov This deuterated analog closely mimics the chemical and physical properties of the target analyte, Monopentyl Phthalate. Consequently, it experiences similar losses during extraction, cleanup, and analysis, as well as similar ionization suppression or enhancement effects in the mass spectrometer.

By measuring the ratio of the analyte's response to the internal standard's response, analysts can correct for variations in sample processing and instrumental analysis. nih.gov Calibration curves are constructed by plotting the response ratio against the concentration of the analyte in the calibration standards. researchgate.net The concentration of the analyte in unknown samples is then determined by interpolating their response ratios from this curve. This method significantly improves the accuracy and reproducibility of the results by compensating for matrix effects and procedural inconsistencies. nih.gov

The selection of quantification and confirmation ions is critical for the specificity of the analysis. For this compound, specific precursor and product ion transitions are monitored in MS/MS analysis to distinguish it from the native compound and other matrix components. nih.gov

Table 1: Example of Calibration Data using an Internal Standard

Analyte Concentration (ng/mL)Analyte Response (Peak Area)Internal Standard Response (Peak Area)Response Ratio (Analyte/IS)
1.015,23450,1230.304
5.076,54351,2341.494
10.0154,32150,8763.033
25.0387,65451,5437.521
50.0775,43250,98715.208

Sample Preparation and Extraction Techniques for Monopentyl Phthalate Analysis

Effective sample preparation is paramount for the accurate analysis of Monopentyl Phthalate, aiming to isolate the analyte from complex matrices, remove interfering substances, and concentrate it to detectable levels. mdpi.com The choice of extraction technique is dictated by the sample matrix (e.g., biological fluids, environmental solids, consumer products) and the analytical instrumentation employed.

Solid-phase extraction (SPE) is a widely used and effective technique for the extraction and pre-concentration of phthalates from liquid samples. thermofisher.commdpi.com The methodology involves passing the sample through a sorbent bed that retains the analytes of interest while allowing interfering compounds to pass through. The retained analytes are then eluted with a small volume of a suitable solvent.

For Monopentyl Phthalate analysis, reversed-phase SPE cartridges, such as those packed with C18 (octadecyl-bonded silica), are commonly employed. sigmaaldrich.com The general steps for an SPE protocol are as follows:

Conditioning: The sorbent is activated with a solvent like methanol, followed by equilibration with water or a buffer to prepare it for sample loading.

Sample Loading: The sample, often pre-treated by pH adjustment or dilution, is passed through the cartridge. The nonpolar phthalates, including Monopentyl Phthalate and its deuterated internal standard, are retained on the hydrophobic C18 sorbent.

Washing: The cartridge is washed with a weak solvent mixture (e.g., water/methanol) to remove polar interferences that were not fully removed during sample loading.

Elution: The retained analytes are eluted from the sorbent using a small volume of a strong, nonpolar organic solvent such as acetonitrile (B52724) or ethyl acetate (B1210297).

This process not only cleans up the sample but also concentrates the analyte, thereby enhancing the sensitivity of the subsequent analysis. nih.gov

Table 2: Typical SPE Protocol Parameters for Phthalate Analysis

StepSolvent/SolutionVolumePurpose
ConditioningMethanol5 mLActivate sorbent
EquilibrationDeionized Water5 mLPrepare for aqueous sample
Sample LoadingAqueous SampleUp to 500 mLRetain analytes
Washing10% Methanol in Water5 mLRemove polar interferences
ElutionAcetonitrile2 mLCollect analytes of interest

Liquid-liquid extraction (LLE) is a traditional yet effective method for extracting phthalates from aqueous samples. researchgate.net The principle of LLE is based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For Monopentyl Phthalate, which is a relatively nonpolar compound, a nonpolar organic solvent is used to extract it from the aqueous sample.

Optimization of LLE involves several key parameters:

Solvent Selection: The choice of extraction solvent is critical. Solvents like hexane, dichloromethane, and ethyl acetate are commonly used. The ideal solvent should have high affinity for the analyte, be immiscible with the sample matrix, and have a low boiling point for easy evaporation and concentration. researchgate.net

pH Adjustment: The pH of the aqueous sample can influence the extraction efficiency. For monoesters like Monopentyl Phthalate, adjusting the pH to be acidic can ensure the compound is in its protonated, less polar form, thereby enhancing its partitioning into the organic phase.

Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the ionic strength of the solution, which in turn decreases the solubility of nonpolar organic compounds in the aqueous phase and promotes their transfer into the organic solvent. researchgate.net

Extraction Volume and Repetitions: The ratio of the organic solvent volume to the sample volume and the number of extraction steps are optimized to achieve maximum recovery of the analyte. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Accelerated Solvent Extraction (ASE) is an automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples quickly and with less solvent consumption compared to traditional methods. thermofisher.com This technique is particularly useful for extracting phthalates from complex solid matrices like soil, sediment, and consumer products. nih.gov

The key parameters in ASE that are optimized for Monopentyl Phthalate analysis include:

Solvent Composition: A mixture of solvents is often used to effectively extract a range of phthalates with varying polarities. Common mixtures include acetone (B3395972)/hexane and dichloromethane/acetone. nih.gov

Temperature: Higher temperatures increase the solubility of the analytes and the diffusion rate of the solvent into the sample matrix, leading to more efficient extraction.

Pressure: High pressure is used to keep the solvents in their liquid state above their atmospheric boiling points, allowing for extractions at higher temperatures.

Static Cycles: The extraction process typically involves one or more static cycles where the sample is exposed to the hot, pressurized solvent for a set period, followed by flushing with fresh solvent.

ASE offers significant advantages in terms of speed, efficiency, and reduced solvent usage, making it a powerful tool for high-throughput laboratories. researchgate.net

Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the final analysis, particularly for complex samples like fatty foods or biological tissues. europa.eu Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a highly effective clean-up technique that separates molecules based on their size. organomation.com

In the context of phthalate analysis, GPC is used to remove large molecules such as lipids, proteins, and polymers from the sample extract. The extract is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules, including Monopentyl Phthalate and its deuterated internal standard, can enter the pores, resulting in a longer retention time and their separation from the high-molecular-weight interferences. chemetrix.co.za

The choice of the GPC column and the mobile phase is crucial for achieving good separation. lcms.cz A common mobile phase for separating phthalates from lipids is a mixture of cyclohexane (B81311) and ethyl acetate. europa.eu

Method Validation and Quality Assurance for Analytical Measurements

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the quantification of Monopentyl Phthalate, a comprehensive validation study ensures the reliability, accuracy, and precision of the results. Key validation parameters include:

Linearity and Range: The linearity of the method is assessed by analyzing a series of calibration standards over a defined concentration range. A linear relationship between the response ratio and concentration is expected, with a correlation coefficient (r²) typically greater than 0.99. nih.gov

Accuracy and Precision: Accuracy is determined by spiking known amounts of the analyte into blank matrix samples and measuring the recovery. Precision is evaluated by repeatedly analyzing samples at different concentrations to assess the variability of the results, expressed as the relative standard deviation (RSD). nih.govnih.gov

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified with acceptable precision and accuracy. nih.gov

Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is evaluated. This is particularly important to avoid interferences that could lead to inaccurate results.

Matrix Effects: The influence of the sample matrix on the ionization of the analyte in the mass spectrometer is assessed to ensure that the internal standard effectively compensates for any suppression or enhancement.

Stability: The stability of the analyte in the sample matrix and in the prepared extracts under various storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage) is evaluated to ensure the integrity of the samples before analysis. nih.gov

Quality assurance measures, such as the routine analysis of quality control samples, blanks, and participation in proficiency testing programs, are essential to maintain the ongoing performance and reliability of the analytical method. europa.eu

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. In the context of phthalate analysis, achieving low LODs and LOQs is paramount due to the often trace-level presence of these compounds in environmental and biological samples. The use of this compound as an internal standard in conjunction with sensitive instrumentation, such as gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the determination of phthalates at very low concentrations.

The LOD is typically determined as the concentration that produces a signal-to-noise ratio of three, while the LOQ corresponds to a signal-to-noise ratio of ten. These values are experimentally established by analyzing a series of low-concentration standards. For instance, in a method developed for the quantitation of Monobutyl Phthalate (MBP) using its deuterated analogue (MBP-d4), the LODs were found to be 6.9 ng/mL in plasma and 9.4 ng/g in pup homogenate, demonstrating the sensitivity of the UPLC-MS/MS method. nih.gov While specific LOD and LOQ values for methods utilizing this compound are dependent on the matrix and the specific analytical instrumentation, representative values can be extrapolated from similar validated methods for other phthalate monoesters.

Table 1: Representative Limits of Detection (LOD) and Quantification (LOQ) for an Analytical Method Utilizing this compound

ParameterMatrix: Water (µg/L)Matrix: Soil (ng/g)Matrix: Biological Tissue (ng/g)
LOD0.01 - 0.050.1 - 0.50.5 - 2.0
LOQ0.03 - 0.150.3 - 1.51.5 - 6.0

Assessment of Linearity, Precision, and Accuracy

Method validation rigorously assesses linearity, precision, and accuracy to ensure the reliability of quantitative data. The use of this compound is integral to achieving high performance in these areas.

Linearity of an analytical method is its ability to elicit results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of calibration standards covering the expected concentration range in the samples. The response is then plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (R²) value, typically greater than 0.99, indicates good linearity. For methods determining phthalates, linearity is often established over a wide concentration range, for example, from 0.05 to 1 mg/L. youtube.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Intraday precision (repeatability) is assessed by analyzing replicate samples on the same day, while interday precision (reproducibility) is determined by analyzing samples on different days. Methods employing deuterated internal standards like this compound typically achieve excellent precision, with RSD values often below 10%. nih.gov

Accuracy is the closeness of the agreement between the measured value and the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. In recovery studies, a known amount of the analyte is added to a blank matrix, and the sample is then analyzed. The percentage of the added analyte that is detected (the recovery) is a measure of the method's accuracy. The use of an isotope-labeled internal standard like this compound helps to correct for losses during sample preparation and analysis, leading to high accuracy, with recoveries typically in the range of 90-110%. nih.gov

Table 2: Representative Linearity, Precision, and Accuracy Data for a Method Using this compound

ParameterSpecificationTypical Performance
Linearity (R²)> 0.990.995 - 0.999
Precision (RSD)< 15%2 - 10%
Accuracy (Recovery)80 - 120%92 - 108%

Evaluation of Extraction Recoveries and Matrix Effects

The efficiency of the extraction process and the influence of the sample matrix are critical factors that can affect the accuracy of analytical results. This compound plays a vital role in evaluating and compensating for these effects.

Extraction recovery is the percentage of the analyte of interest that is successfully extracted from the sample matrix. Incomplete extraction can lead to an underestimation of the analyte concentration. By adding this compound to the sample before extraction, the recovery of the internal standard can be calculated, which is assumed to be representative of the recovery of the native analyte. This allows for the correction of any losses during the extraction process. For complex matrices, extraction recoveries can vary, but methods are optimized to achieve recoveries typically between 70% and 120%. nih.gov

Matrix effects refer to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix. These effects can either enhance or suppress the signal, leading to inaccurate quantification. Isotope-labeled internal standards like this compound are particularly effective in mitigating matrix effects because they are chemically and physically very similar to the analyte and will therefore experience similar signal suppression or enhancement. The ratio of the analyte signal to the internal standard signal remains constant, even in the presence of matrix effects, thus ensuring accurate quantification. The extent of matrix effects can be evaluated by comparing the response of an analyte in a matrix extract to its response in a pure solvent.

Table 3: Representative Extraction Recoveries and Matrix Effects in Different Sample Matrices

MatrixAnalyteExtraction Recovery (%)Matrix Effect (%)
Drinking WaterMonopentyl Phthalate95 - 105-5 to +5
WastewaterMonopentyl Phthalate80 - 95-15 to +10
Human UrineMonopentyl Phthalate85 - 110-20 to +5
SoilMonopentyl Phthalate75 - 90-25 to -10

Strategies for Minimizing Background Contamination in Laboratory Environments

Phthalates are ubiquitous in laboratory environments, originating from a wide array of plastic materials, including lab equipment, consumables, and even building materials. This pervasive background contamination can significantly interfere with the trace-level analysis of phthalates, leading to false-positive results and elevated detection limits. Therefore, implementing rigorous strategies to minimize background contamination is essential for accurate and reliable phthalate analysis. cdc.goveuropa.eu

Key strategies include:

Careful Selection of Laboratory Materials: Whenever possible, glass, stainless steel, or other non-plastic materials should be used for sample collection, storage, and preparation. cdc.gov If plastics are unavoidable, they should be tested for phthalate leaching prior to use.

Thorough Cleaning of Glassware and Equipment: All glassware and equipment should be meticulously cleaned to remove any phthalate residues. This often involves washing with a detergent, followed by rinsing with high-purity solvents such as acetone and hexane, and then baking at a high temperature (e.g., 400°C). europa.eu

Use of High-Purity Solvents and Reagents: Solvents and reagents can be a significant source of phthalate contamination. Therefore, it is crucial to use high-purity, phthalate-free solvents and reagents. It is also good practice to run solvent blanks regularly to check for contamination. youtube.com

Minimizing Exposure to Laboratory Air: Laboratory air can contain significant levels of airborne phthalates. Samples should be kept covered as much as possible, and sample preparation should be performed in a clean environment, such as a laminar flow hood with a charcoal filter. europa.eu

Dedicated Laboratory Space and Equipment: To avoid cross-contamination, it is advisable to have a dedicated laboratory space and set of equipment for phthalate analysis, separate from areas where high concentrations of phthalates are handled. youtube.com

Procedural Blanks: A procedural blank (a sample that contains all reagents and is subjected to the entire analytical procedure, but with no added sample) should be included in every batch of samples. This helps to identify and quantify any background contamination introduced during the analytical process. europa.eu

Syringe Needle Contamination: The outer wall of the syringe needle used for injection into a gas chromatograph can be a source of phthalate contamination from the laboratory air. Techniques such as cleaning the needle in the injector prior to splitless injection or using a fast injection at a low injector temperature can help minimize this issue. nih.gov

By implementing these stringent measures, the background levels of phthalates can be significantly reduced, enabling the accurate and sensitive determination of these compounds in various samples.

Environmental Fate and Transport Research of Phthalates Employing Deuterated Analogs

Investigation of Environmental Distribution and Partitioning

The environmental distribution of a chemical compound is fundamentally governed by its tendency to partition between different environmental compartments, such as water, soil, sediment, and air. For phthalate (B1215562) monoesters, this partitioning behavior is a key determinant of their ultimate fate and potential for exposure.

Sorption to Environmental Matrices (Soil, Sediment, Particulates)

The affinity of a chemical for solid phases like soil, sediment, and suspended particulate matter is quantified by its sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc). For phthalate monoesters, sorption is a significant process that influences their mobility in the environment. Generally, phthalates with longer alkyl chains tend to sorb more strongly to organic matter in soil and sediment.

Table 1: Hypothetical Sorption Coefficients for Monopentyl Phthalate-d4 in Various Environmental Matrices (Note: This table is illustrative due to the lack of specific experimental data for this compound. Values are based on general trends observed for similar monoalkyl phthalates.)

Environmental MatrixOrganic Carbon Content (%)Predicted Kd (L/kg)Predicted Koc (L/kg)
Sandy Soil1.0LowModerate
Clay Loam Soil3.5ModerateModerate-High
River Sediment2.0ModerateModerate
Lake Sediment5.0HighHigh

Aquatic and Atmospheric Transport Pathways

Once released into the environment, phthalates and their metabolites can be transported over varying distances. In aquatic systems, their transport is influenced by water solubility, sorption to suspended particles, and water flow dynamics. Compounds with lower water solubility and higher sorption potential are more likely to be associated with sediments, while more soluble compounds will be transported in the dissolved phase.

Atmospheric transport is another potential pathway, particularly for more volatile or semi-volatile compounds that can adhere to atmospheric particulates. While the parent compound, Di-n-pentyl phthalate, may exhibit some degree of atmospheric transport, the mobility of its metabolite, this compound, via this pathway has not been specifically studied.

Abiotic and Biotic Degradation Mechanisms

The persistence of a chemical in the environment is determined by its susceptibility to degradation through non-biological (abiotic) and biological (biotic) processes.

Hydrolysis and Photolysis Studies

Hydrolysis, the reaction with water, is a primary abiotic degradation pathway for phthalate diesters, leading to the formation of monoesters like Monopentyl Phthalate. The subsequent hydrolysis of the monoester to phthalic acid is generally a slower process. The rate of hydrolysis is influenced by pH and temperature.

Photolysis, or degradation by sunlight, can also contribute to the breakdown of phthalates, particularly in surface waters and the atmosphere. However, specific experimental data on the hydrolysis and photolysis rates of this compound are lacking.

Biodegradation Pathways and Microbial Transformation

Biodegradation is a major route for the removal of phthalates from the environment. The initial step in the aerobic biodegradation of phthalate diesters is the enzymatic hydrolysis to their corresponding monoesters. Studies on various monoalkyl phthalates have shown that they are generally readily biodegradable in both marine and freshwater sediments. The half-lives of several monoalkyl phthalates in sediments have been reported to be in the range of 16 to 39 hours at 22°C.

The biodegradation of this compound would be expected to follow a similar pathway, ultimately leading to the formation of phthalic acid-d4, which can then be further mineralized by microorganisms. However, specific studies detailing the microbial consortia capable of degrading this compound and the kinetics of its biodegradation are needed to confirm this.

Table 2: General Biodegradation Pathway of Phthalate Esters

StepReactantProduct(s)General Notes
1Di-n-pentyl PhthalateMonopentyl Phthalate + PentanolPrimarily a biological process mediated by esterases.
2Monopentyl Phthalate Phthalic Acid + PentanolCan be the rate-limiting step in the overall degradation.
3Phthalic AcidProtocatechuic AcidFurther metabolism leads to ring cleavage.
4Protocatechuic AcidCentral Metabolites (e.g., Acetyl-CoA, Succinate)Mineralization to CO2 and H2O.

Tracing Environmental Pathways using this compound

The deuterium (B1214612) labeling of this compound makes it an ideal internal standard or tracer for environmental studies. By introducing a known amount of the labeled compound into an environmental sample or system, researchers can accurately quantify the native (unlabeled) Monopentyl Phthalate and track its movement and transformation.

The use of this compound as a tracer could provide invaluable insights into:

The rate of formation of monopentyl phthalate from its parent diester in various environmental matrices.

The partitioning behavior of monopentyl phthalate between dissolved and particulate phases in aquatic systems.

The bioaccumulation and biotransformation of monopentyl phthalate in organisms.

The efficiency of wastewater treatment processes in removing this specific phthalate metabolite.

Despite this potential, there is a notable absence of published research that explicitly utilizes this compound for these tracing purposes in field or microcosm studies. Such research would be instrumental in filling the existing data gaps and providing a more complete picture of the environmental risks posed by Di-n-pentyl phthalate and its metabolites.

Biological Metabolism and Biokinetics Research of Phthalates with Isotopic Tracers Non Clinical Focus

In Vitro Metabolic Studies

In vitro systems are essential for isolating and characterizing the metabolic pathways of xenobiotics, including phthalates. In these controlled environments, Monopentyl Phthalate-d4 is not the subject of the metabolism itself, but rather the benchmark against which the metabolic formation of its non-labeled analogue, Monopentyl Phthalate (B1215562), is measured. The use of isotope dilution mass spectrometry, which relies on standards like MPP-d4, is a cornerstone of modern analytical toxicology for quantifying metabolites. researchgate.net

Enzymatic Biotransformations by Esterases and Cytochrome P450 Enzymes

The initial step in the metabolism of parent phthalate diesters, such as Di-n-pentyl Phthalate (DnPP), is the hydrolysis of an ester bond to form the corresponding monoester. nih.govnih.gov This reaction is primarily catalyzed by non-specific carboxylesterases (CES) present in various tissues. nih.gov In vitro studies using recombinant CES enzymes or tissue homogenates can elucidate the kinetics of this transformation.

Following the initial hydrolysis, further oxidative metabolism can occur, mediated by Cytochrome P450 (CYP) enzymes. These reactions can modify the remaining alkyl chain of the monoester, leading to the formation of secondary, oxidized metabolites. nih.gov In such experiments, MPP-d4 is added to the sample after the enzymatic reaction is stopped. During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the known concentration of MPP-d4 allows for the precise quantification of the enzymatically produced Monopentyl Phthalate, correcting for any variations in sample preparation or instrument response. nih.gov

Glucuronidation and Conjugation Pathways

Phthalate monoesters, including Monopentyl Phthalate, can undergo Phase II conjugation reactions, most commonly glucuronidation. nih.govchromatographyonline.com This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to the monoester, increasing its water solubility and facilitating its excretion. nih.gov

In vitro assays to study these pathways often use liver microsomes, which are rich in UGT enzymes. researchgate.net To measure the extent of glucuronidation, samples are typically analyzed before and after treatment with a β-glucuronidase enzyme, which cleaves the glucuronide conjugate, liberating the monoester metabolite. nih.gov this compound is added as an internal standard to accurately quantify the amount of Monopentyl Phthalate released after enzymatic deconjugation, thereby providing a reliable measure of the original concentration of the glucuronidated conjugate. chromatographyonline.comresearchgate.net

Use of Hepatocytes, Liver Microsomes, and Cellular Fractions

To understand the metabolic fate of phthalates, researchers utilize various subcellular and cellular systems that replicate physiological conditions. dtic.mil

Liver Microsomes: These are vesicles formed from the endoplasmic reticulum of liver cells and are a primary tool for studying Phase I (CYP-mediated) and Phase II (UGT-mediated) metabolism. researchgate.net They contain a high concentration of these key drug-metabolizing enzymes but require the addition of cofactors like NADPH for CYP activity. researchgate.netnih.gov

Hepatocytes: Intact liver cells (hepatocytes) provide a more complete model, containing the full complement of metabolic enzymes, cofactors, and cellular structures. researchgate.netdtic.mil They allow for the study of the interplay between different metabolic pathways as they would occur in the liver.

Cellular Fractions: Other fractions, such as cytosol (for soluble enzymes) and S9 fractions (a mix of microsomes and cytosol), are also used to investigate specific metabolic activities. nih.gov

In all these systems, this compound is indispensable for the accurate quantification of Monopentyl Phthalate produced from a parent compound. By adding a precise amount of the deuterated standard to the experimental sample, researchers can use LC-MS/MS to determine the exact quantity of the non-labeled metabolite formed, effectively correcting for loss during sample extraction and analysis. nih.govnih.gov

Elucidation of Metabolic Product Formation using Deuterated Standards

The primary role of this compound is to serve as an internal standard for the accurate quantification of Monopentyl Phthalate. researchgate.net Stable isotope tracing, a broader technique, uses precursors labeled with stable isotopes (like ¹³C or ²H) to follow their transformation through metabolic pathways. nih.govmssm.edu While MPP-d4 itself is not typically used as a tracer to be metabolized, its application is crucial for the analytical methods that identify and quantify the products of such tracing experiments. mssm.edu

When a stable isotope-labeled parent phthalate is used in an experiment, its metabolites will also be labeled. However, to quantify the unlabeled metabolites formed from an unlabeled parent compound in a parallel experiment, the deuterated monoester standard is essential. The distinct mass-to-charge ratio (m/z) of MPP-d4 allows it to be clearly separated from the unlabeled Monopentyl Phthalate in a mass spectrometer. nih.gov This enables the creation of a precise calibration curve to convert the analytical signal of the metabolite into a concentration.

Table 1: Example Application of MPP-d4 in an In Vitro Metabolism Assay

StepActionPurpose
1Incubate parent phthalate (e.g., DnPP) with liver microsomes and necessary cofactors.To allow enzymatic conversion of the parent compound to its metabolites.
2Stop the reaction at various time points.To measure the rate of metabolite formation.
3Add a known amount of this compound solution to each sample.To serve as an internal standard for quantification.
4Process the sample (e.g., protein precipitation, solid-phase extraction).To remove interfering substances from the biological matrix.
5Analyze the sample using LC-MS/MS.To separate and detect both the analyte (Monopentyl Phthalate) and the internal standard (this compound).
6Calculate the ratio of the analyte peak area to the internal standard peak area.To correct for variability in sample handling and instrument response.
7Determine the concentration of the formed Monopentyl Phthalate using a calibration curve.To obtain accurate quantitative data on the metabolic reaction.

In Vivo Animal Model Investigations

Animal models are vital for understanding the complete picture of a substance's absorption, distribution, metabolism, and excretion (ADME) within a living organism. In these studies, this compound continues to play its role as a key analytical standard.

Absorption and Distribution Kinetics

Following administration of a parent phthalate to an animal model, its metabolites appear in various tissues and fluids over time. To study the kinetics of absorption and distribution, samples of blood, urine, and different tissues are collected at sequential time points. nih.gov

The analysis of these biological samples for metabolites like Monopentyl Phthalate presents significant challenges due to low concentrations and matrix interference. The use of this compound as an internal standard, added during sample workup, is critical for achieving reliable quantification via isotope dilution LC-MS/MS. nih.gov Because the chemical and physical properties of MPP-d4 are nearly identical to the native Monopentyl Phthalate, it experiences similar effects during extraction, cleanup, and ionization, ensuring that the ratio between the standard and the analyte remains constant. nih.gov This allows researchers to accurately determine the concentration of the metabolite in different tissues over time, providing essential data for constructing pharmacokinetic models of phthalate distribution in the body.

Excretion Pathways and Rates in Animal Models

The primary route of elimination for phthalate metabolites, including Monopentyl Phthalate (MPP), is through urinary excretion. nih.govnih.gov Animal models, particularly rodents, have been instrumental in elucidating the kinetics of this process. Following administration of the parent compound, Di-n-pentyl phthalate (DPP), a rapid metabolism and subsequent excretion of its metabolites are observed.

In a study involving Sprague-Dawley rats administered a single oral dose of DPP, the majority of the metabolites were excreted in the urine within the first 24 hours. The concentrations of these metabolites were significantly lower in the 24-48 hour collection period, indicating a swift clearance from the body. nih.gov Monopentyl Phthalate is one of several metabolites excreted, with others being products of further oxidation, such as mono(4-hydroxypenyl) phthalate (MHPP) and mono(4-carboxybutyl) phthalate (MCBP). nih.gov

The following table details the median urinary concentrations of DPP metabolites in Sprague-Dawley rats within the first 24 hours post-administration.

MetaboliteMedian Urinary Concentration (µg/mL) in Rats (0-24h)
Mono(4-hydroxypentyl) phthalate (MHPP)993
Monopentyl Phthalate (MPP) 222
Mono(4-carboxybutyl) phthalate (MCBP)168
Mono(4-oxopentyl) phthalate (MOPP)47
Phthalic Acid (PA)26
Mono-n-pentenyl phthalate (MPeP)16
Mono(3-carboxypropyl) phthalate (MCPP)9
Mono(2-carboxyethyl) phthalate (MCEP)0.2

This table is based on data from a study on the urinary and serum metabolites of di-n-pentyl phthalate in rats. nih.gov

While urine is the main excretion pathway, some studies have also detected phthalate metabolites in feces, although this represents a minor route of elimination for most phthalates. nih.gov The rapid excretion kinetics observed in animal models are crucial for understanding the potential for bioaccumulation and for designing toxicological studies.

Comparative Metabolism across Species

Significant species differences exist in the metabolism of phthalates, which can influence their toxicokinetics and biological effects. These differences are largely attributed to variations in the activity of metabolic enzymes, particularly Phase I and Phase II enzymes. nih.govnih.gov

One of the most notable species differences lies in the extent of glucuronidation, a Phase II conjugation reaction that facilitates the excretion of metabolites. nih.gov In primates, including humans, phthalate monoesters are often conjugated with glucuronic acid before urinary elimination. nih.gov In contrast, some rodent species, like rats, may have a lower capacity for glucuronidating certain phthalate monoesters. nih.govnih.gov This can lead to a greater reliance on oxidative metabolism, resulting in a different profile of secondary metabolites. nih.gov

For instance, studies with Di(2-ethylhexyl) phthalate (DEHP) have shown that primates primarily excrete the glucuronide conjugate of the monoester, while rats excrete a variety of oxidized metabolites. nih.gov While direct comparative studies on Monopentyl Phthalate across a wide range of species are limited, the general principles of species-specific enzyme activities apply. The glucuronidation of phthalate monoesters is catalyzed by UDP-glucuronosyltransferases (UGTs), and the expression and activity of UGT isoforms can vary significantly between species. semanticscholar.orgmdpi.com These differences in metabolic pathways are critical when extrapolating data from animal models to assess potential human health risks. nih.gov

SpeciesPrimary Metabolic Pathway for some Phthalate MonoestersKey Enzymes
Primates (including humans) Glucuronidation of the monoesterUDP-glucuronosyltransferases (UGTs)
Rats Oxidation of the monoester's alkyl chainCytochrome P450 monooxygenases
Mice Can exhibit both glucuronidation and oxidative metabolismUGTs and CYPs

This table provides a generalized comparison of metabolic pathways for some phthalates across different species.

Mechanistic Research at the Cellular and Molecular Level

Investigation of Biochemical Pathways affected by Phthalate Metabolites

Phthalate monoesters, including by extension Monopentyl Phthalate, have been shown to interfere with several key biochemical signaling pathways, which can disrupt normal cellular processes such as proliferation, differentiation, and apoptosis. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, which includes the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 kinases, is a crucial signaling cascade that regulates a wide range of cellular activities. nih.gov Studies have demonstrated that phthalate monoesters can activate components of the MAPK pathway. mdpi.comnih.govsigmaaldrich.com For example, exposure of certain cell types to phthalate metabolites has been shown to increase the phosphorylation of ERK and JNK. mdpi.comnih.gov This activation can, in turn, influence the expression of downstream target genes involved in cell cycle regulation and apoptosis. nih.gov The dysregulation of the MAPK pathway is a potential mechanism through which phthalates may exert their toxic effects on various tissues. nih.gov

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling: PPARs are nuclear receptors that play a critical role in lipid and glucose metabolism. nih.gov Phthalate monoesters have been identified as agonists for PPARs, particularly PPARα and PPARγ. nih.govnih.gov The activation of these receptors by phthalate metabolites can lead to alterations in the expression of genes involved in fatty acid oxidation and adipogenesis. nih.gov The interaction with PPARs is considered a key mechanism underlying the effects of some phthalates on the liver and adipose tissue. nih.gov The specific affinity and activation potential can vary between different phthalate monoesters. nih.gov

Studies on Oxidative Stress Responses in Cellular Systems

A significant body of in vitro research has demonstrated that phthalate metabolites can induce oxidative stress in various cell types. nih.govnih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates or repair the resulting damage. nih.gov

Phthalate monoesters have been shown to increase the intracellular production of ROS. nih.govnih.gov This can lead to damage to cellular components, including lipids, proteins, and DNA. nih.gov The mechanisms underlying ROS generation may involve the disruption of mitochondrial function. nih.gov

Furthermore, phthalate metabolites can impair the cellular antioxidant defense systems. Studies have shown that exposure to these compounds can lead to the depletion of glutathione (B108866) (GSH), a major intracellular antioxidant. sunyempire.edu They can also alter the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX). nih.govmdpi.com For instance, some studies have reported an inhibition of SOD and GPX activities following exposure to phthalate monoesters. nih.gov This reduction in antioxidant capacity can exacerbate the damaging effects of ROS, leading to increased lipid peroxidation and apoptosis. nih.gov

Role of Deuterated Analogs in Tracing Intracellular Processes

Deuterated analogs of chemical compounds, such as this compound, serve as invaluable tools in the study of biological metabolism and the tracing of intracellular processes. nih.gov The primary application of these stable isotope-labeled compounds is in analytical methodologies, particularly those employing mass spectrometry, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net

In metabolic and biokinetic research, deuterated analogs are most commonly used as internal standards. nih.gov By adding a known quantity of the deuterated compound (e.g., this compound) to a biological sample (e.g., urine or cell lysate), researchers can accurately quantify the concentration of the non-labeled, or native, compound (Monopentyl Phthalate). The deuterated standard co-elutes with the native compound during chromatographic separation but is distinguished by its higher mass in the mass spectrometer. This allows for the correction of any sample loss during preparation and analysis, thereby ensuring the high accuracy and precision of the quantitative data.

The use of stable isotope tracers allows for the precise tracking of a xenobiotic's metabolic fate. nih.govspringermedizin.de When a deuterated parent compound is introduced into a biological system, its metabolites will also carry the deuterium (B1214612) label. This enables researchers to distinguish the metabolites originating from the administered dose from any pre-existing native compounds in the system. This approach is fundamental to absorption, distribution, metabolism, and excretion (ADME) studies, providing clear insights into metabolic pathways and the rates of formation and elimination of various metabolites. nih.gov While not involving direct imaging of intracellular movement in real-time, this tracing methodology is crucial for building accurate pharmacokinetic models and understanding the disposition of compounds like Monopentyl Phthalate within a biological system. nih.govspringermedizin.de

Role of Monopentyl Phthalate D4 in Methodological Development and Quality Assurance

Development of Reference Methods and Certified Reference Materials

Reference methods are analytical procedures that have been rigorously validated and are considered to be of the highest accuracy and reliability. They serve as a benchmark against which other methods can be compared. The development of such methods for phthalate (B1215562) metabolites, including Monopentyl Phthalate, relies heavily on the use of stable isotope-labeled internal standards like MPP-d4.

The primary function of Monopentyl Phthalate-d4 in the development of reference methods is to correct for the variability and potential biases that can occur during sample preparation and analysis. By adding a known amount of MPP-d4 to a sample at the beginning of the analytical process, any loss of the native analyte (MPP) during extraction, purification, or derivatization can be accurately accounted for. This is because the deuterated standard is chemically identical to the native compound and will behave similarly throughout the analytical procedure.

Certified Reference Materials (CRMs) are materials that have one or more property values certified by a technically valid procedure, accompanied by a certificate or other documentation which is issued by a certifying body. In the context of phthalate analysis, CRMs can be solutions of the pure substance or matrix materials (e.g., urine, serum) containing a certified concentration of the analyte.

While dedicated CRMs for this compound itself are not as common as for more frequently monitored phthalates, its use is integral to the certification of reference materials for the native Monopentyl Phthalate. During the certification process of a urinary or serum CRM for MPP, laboratories use analytical methods that are validated with MPP-d4 as an internal standard to ensure the accuracy of the assigned concentration value.

The table below illustrates the typical validation parameters that would be assessed for a reference method using this compound.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of agreement between the measured value and the true value.Recovery of 80-120% for spiked samples
Precision The closeness of agreement between independent test results obtained under stipulated conditions.Relative Standard Deviation (RSD) < 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte

This table is illustrative of the validation parameters for an analytical method for Monopentyl Phthalate using this compound as an internal standard.

Inter-Laboratory Comparison Studies and Harmonization of Analytical Procedures

Inter-laboratory comparison studies, also known as proficiency testing (PT), are a critical component of quality assurance for laboratories performing chemical analyses. These studies involve a coordinating body sending a common set of samples to multiple laboratories for analysis. The results are then compared to assess the proficiency of the participating laboratories and the comparability of their analytical methods.

In the analysis of phthalate metabolites, large-scale human biomonitoring programs such as the European Human Biomonitoring Initiative (HBM4EU) and the German External Quality Assessment Scheme (G-EQUAS) organize such inter-laboratory comparisons. researchgate.netg-equas.de These programs often include a wide range of phthalate metabolites in their test materials.

The use of this compound as an internal standard by participating laboratories is a key factor in achieving accurate and comparable results. It helps to minimize the variability that can arise from differences in instrumentation, reagents, and personnel among laboratories. By correcting for matrix effects and procedural losses, MPP-d4 contributes to the harmonization of analytical procedures, which is essential for ensuring that data from different studies can be reliably compared and pooled.

The HBM4EU project, for instance, has worked towards building a network of competent laboratories for the analysis of priority chemicals, including phthalates. researchgate.net The proficiency testing schemes within this project assess the performance of laboratories and help to identify and resolve analytical discrepancies. While the detailed results for every single phthalate metabolite from each round are not always publicly disseminated in comprehensive reports, the framework ensures a high level of quality control.

The table below provides a conceptual overview of how results from an inter-laboratory comparison study for Monopentyl Phthalate might be presented.

Laboratory IDReported Concentration (ng/mL)Z-ScorePerformance Assessment
Lab 15.20.5Satisfactory
Lab 24.8-0.3Satisfactory
Lab 36.52.5Unsatisfactory
Lab 45.00.1Satisfactory
Lab 54.5-0.8Satisfactory

This table is a hypothetical representation of results from a proficiency test for Monopentyl Phthalate. The Z-score is a measure of how far an individual result is from the consensus value.

Standardization of Phthalate Metabolite Analysis

The overarching goal of using tools like this compound, reference methods, CRMs, and inter-laboratory comparisons is the standardization of phthalate metabolite analysis. Standardization ensures that analytical data are accurate, reliable, and comparable across time and geographical locations. This is of paramount importance for public health surveillance, risk assessment, and the evaluation of the effectiveness of regulatory measures aimed at reducing exposure to phthalates.

The use of deuterated internal standards like this compound is a cornerstone of this standardization process. It allows for the development of robust and accurate analytical methods that can be implemented in different laboratories with a high degree of confidence in the results. This, in turn, facilitates the generation of high-quality data that can be used to inform public health policies and protect the population from the potential adverse effects of phthalate exposure.

Emerging Research Areas and Future Perspectives for Deuterated Phthalate Analogs

Integration with -Omics Technologies (e.g., Metabolomics, Proteomics)

The fields of metabolomics and proteomics are dedicated to the comprehensive identification and quantification of small molecules (metabolites) and proteins within a biological system. These disciplines are crucial for elucidating the mechanisms of toxicity and the biological pathways affected by exposure to environmental contaminants like phthalates. Deuterated phthalate (B1215562) analogs are instrumental in these high-throughput analytical approaches, primarily by serving as ideal internal standards. nih.gov

In metabolomics, studies investigating the relationship between phthalate exposure and changes in the human metabolome rely on precise and accurate quantification of both the parent phthalates and their metabolites in various biological matrices, such as urine and plasma. nih.govnih.gov The use of a deuterated analog like Monopentyl Phthalate-d4 as an internal standard corrects for variations in sample preparation and instrumental analysis, thereby improving the reliability of the quantification of its corresponding non-labeled metabolite. nih.gov This enhanced analytical rigor is essential for identifying subtle metabolic perturbations and discovering robust biomarkers of exposure and effect. nih.gov For example, metabolomic studies have suggested that phthalate exposure may be linked to alterations in lipid, steroid, and nucleic acid metabolism. nih.gov

Similarly, in proteomics, stable isotope labeling is a widely used strategy for quantitative analysis of protein expression. nih.govcore.ac.uk While the direct application of deuterated phthalates in proteomics is less common, the underlying principles of using isotopic labels for accurate quantification are the same. Future research could explore the use of deuterated phthalates to trace the adduction of phthalate metabolites to proteins, a key mechanism in toxicity. By using a labeled compound, researchers could more easily identify and quantify these protein adducts, providing direct evidence of target proteins and pathways affected by phthalate exposure.

Computational Modeling and In Silico Predictions of Environmental and Biological Fates

Computational modeling and in silico (computer-based) prediction have emerged as essential tools for assessing the environmental fate and potential toxicity of a vast number of chemicals, including phthalates. nih.gov These models predict properties such as a chemical's persistence, bioaccumulation, and transport in the environment, as well as its metabolic pathways and toxicological endpoints in biological systems. nih.govresearchgate.net

The accuracy of these predictive models is highly dependent on the quality of the experimental data used to develop and validate them. nih.gov Studies utilizing deuterated phthalate analogs can provide high-quality data that serves this purpose. For instance, environmental fate models that predict the degradation half-life of phthalates in different environmental compartments (air, water, soil) can be refined using precise measurements from degradation experiments where a deuterated tracer was employed. researchgate.net

Furthermore, in silico tools are being developed to predict the metabolism of xenobiotics. By comparing the predicted metabolites of a parent phthalate with the metabolites identified in experimental studies using a deuterated version, modelers can assess and improve the accuracy of their prediction algorithms. While computational methods for predicting the behavior of deuterated compounds themselves are still developing, the data generated from studies using these labeled compounds are invaluable for strengthening the predictive power of models for their non-labeled, and more environmentally abundant, counterparts. aip.org This iterative process of experimental measurement and model refinement is critical for building more reliable predictive tools for chemical risk assessment. rsc.org

Advancements in Isotopic Tracing Techniques for Environmental Monitoring

Isotopic tracing is a powerful technique for tracking the movement and transformation of pollutants in the environment. isobarscience.comresearchgate.net By introducing a substance labeled with a stable isotope, such as deuterium (B1214612), into a system, scientists can follow its path and determine its fate with high precision. isobarscience.comresearchgate.netmdpi.com This approach provides a dynamic view of a contaminant's journey through complex environmental matrices, which is often not achievable with conventional analytical methods. mdpi.com

The application of deuterated phthalate analogs as tracers in environmental monitoring is a significant advancement. For example, they can be used in controlled laboratory or field studies to investigate the degradation pathways and rates of phthalates in soil and water systems. Because the deuterated tracer can be distinguished from any pre-existing background contamination of the non-labeled phthalate, its transformation products can be unequivocally identified and quantified.

Recent advancements in analytical instrumentation, particularly high-resolution mass spectrometry, have further enhanced the capabilities of isotopic tracing. mdpi.com These technologies allow for the detection of extremely low concentrations of labeled compounds, enabling more environmentally relevant study designs. eawag.ch The use of deuterated standards like this compound is crucial in these analyses to ensure accurate quantification. As these techniques continue to evolve, they will provide increasingly detailed insights into the environmental behavior of phthalates, from their release at the source to their ultimate fate in the ecosystem, aiding in the development of more effective remediation and management strategies.

Q & A

Q. What are the recommended storage conditions for Monopentyl Phthalate-d4 to ensure stability in long-term studies?

this compound should be stored in acetonitrile at −20 °C, with solutions prepared fresh weekly to minimize degradation. Stability studies indicate no observable degradation under these conditions, ensuring reliable quantification in environmental or biological matrices. For internal standards, isotopic analogs (e.g., deuterated phthalates) should be stored similarly to maintain consistency .

Q. Which analytical techniques are most suitable for quantifying this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode is preferred due to its sensitivity and specificity. Isotope dilution using deuterated surrogates (e.g., di-n-butyl phthalate-d4) improves accuracy by correcting for matrix effects and extraction losses. Method validation should include recovery tests (80–120%) and limits of detection (LOD) below 1 ng/mL .

Q. How should researchers select internal standards for this compound quantification?

Use structurally analogous deuterated compounds (e.g., Mono-isopentyl Phthalate-d4, mIPeP-d4) to match extraction efficiency and ionization behavior. For example, 3-nitroaniline-d4 and 4-nitroaniline-15N₂ are validated for similar phthalate metabolites. Ensure internal standards are spiked at consistent concentrations (e.g., 4–10 ng/µL) during sample preparation .

Advanced Research Questions

Q. How can researchers address matrix effects when quantifying this compound in complex biological samples?

Implement matrix-matched calibration curves or isotope dilution mass spectrometry (IDMS). For urine or serum, solid-phase extraction (SPE) with C18 cartridges reduces interferents. Normalize results using deuterated internal standards to account for ion suppression/enhancement. Validate methods with certified reference materials (CRMs) to ensure precision (<15% RSD) .

Q. What strategies resolve co-elution of this compound with structurally similar phthalates in chromatographic analysis?

Optimize GC temperature gradients to separate mono- and di-ester phthalates. For LC-MS/MS, employ high-resolution mass spectrometry (HRMS) to distinguish isotopic clusters (e.g., d4 vs. non-deuterated analogs). Confirm peak identity using fragmentation patterns and retention time indices against certified standards .

Q. How should pharmacokinetic (PBPK) models be adapted for this compound in human biomonitoring studies?

Incorporate metabolic pathways and tissue-specific partition coefficients derived from deuterated analogs (e.g., monobutyl phthalate-d4). Calibrate models using urinary excretion data and adjust for deuterium isotope effects on enzyme kinetics. Validate against in vivo datasets to refine exposure thresholds .

Q. What statistical approaches are recommended for reconciling contradictory data in inter-laboratory studies on this compound?

Apply multivariate analysis (e.g., principal component analysis) to identify sources of variability, such as extraction efficiency or instrumental drift. Use consensus protocols (e.g., EPA Method 8270) for harmonization. Report uncertainties via error propagation models, including contributions from internal standard variability (±5%) and calibration curve nonlinearity .

Methodological Notes

  • Sample Preparation : Liquid-liquid extraction (LLE) with hexane:acetone (1:1) is effective for isolating this compound from aqueous matrices. Centrifugation at 3000×g for 10 min improves phase separation .
  • Quality Control : Include blanks, spikes, and duplicates in each batch. For GC-MS, monitor ions m/z 167 (phthalate fragment) and m/z 171 (deuterated analog) to confirm isotopic purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.